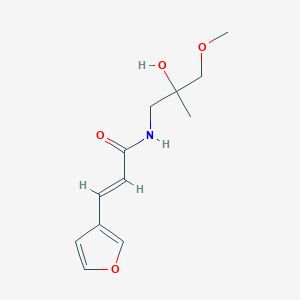

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(15,9-16-2)8-13-11(14)4-3-10-5-6-17-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKBUZZPLYIPAE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=COC=C1)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=COC=C1)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide typically involves the following steps:

Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an appropriate amine under basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

Substitution on the propyl group: The hydroxy and methoxy groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The hydroxy and methoxy groups on the propyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under basic or acidic conditions.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Amino derivatives of the acrylamide moiety.

Substitution: Various substituted propyl derivatives.

Scientific Research Applications

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

DM490 [(E)-3-(Furan-2-yl)-N-Methyl-N-(p-Tolyl)Acrylamide]

- Structure : Furan-2-yl substitution and N-methyl-p-tolyl group.

- Activity: Acts as an α7 nAChR positive allosteric modulator (PAM) with antinociceptive properties. At 30 µM, DM490 reduces ACh-evoked currents in α9α10 nAChRs (IC50 = 7.3 µM) .

- Comparison: The target compound’s furan-3-yl group may alter steric interactions with receptors compared to DM490’s furan-2-yl orientation.

Compound 37 [(E)-2-Cyano-3-(Furan-3-yl)-N-(4-Methoxybenzyl)Acrylamide]

- Structure: Cyano group at the α-position and 4-methoxybenzyl on the amide.

- Activity : Broad-spectrum cytotoxicity (GI50 = 5–16 µM) against cancer cell lines .

- Comparison: The absence of a cyano group in the target compound may reduce electrophilicity and associated off-target effects. The hydroxyl and methoxy groups in the target’s N-substituent could enhance water solubility compared to 4-methoxybenzyl.

Influence of N-Substituent Complexity

Compound 27 [(E)-3-(Furan-3-yl)-N-(Spiroindene-Piperidin)Acrylamide]

- Structure : Bulky spiroindene-piperidin group on the amide.

- Synthesis : Uses HATU and DMF for amide coupling, similar to the target compound’s likely synthetic route .

- Comparison : The spirocyclic substituent may confer rigidity and improve metabolic stability but reduce solubility. The target’s smaller, polar N-substituent balances solubility and bioavailability.

Compound 2a [(E)-3-(Furan-3-yl)-N-Methyl-Decahydroisoquinolin Acrylamide]

- Structure: Decahydroisoquinolin group with a phenylsulfonyl moiety.

- Synthesis : Requires multi-step purification (column chromatography, PLC) .

- Comparison : The sulfonyl group in 2a enhances metabolic resistance but adds synthetic complexity. The target compound’s simpler substituent streamlines synthesis while retaining polar interactions.

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- The target compound’s hydroxyl and methoxy groups lower logP compared to DM490 and Compound 27, predicting better aqueous solubility.

- Its lack of aromatic bulk (e.g., benzyl or spiro groups) may enhance membrane permeability relative to Compound 26.

Biological Activity

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a furan ring, which is known for its bioactive properties, and an acrylamide moiety that may contribute to its reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anticancer Activity : Compounds containing furan rings have been studied for their ability to inhibit cancer cell growth. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

- Antioxidant Properties : The presence of hydroxyl groups in the side chain can enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Anticancer Studies : A study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and lung cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

- Antioxidant Activity : Another investigation focused on the compound's antioxidant properties, revealing that it effectively reduced oxidative stress markers in vitro. This suggests potential applications in diseases where oxidative damage is a contributing factor.

- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses by downregulating TNF-alpha and IL-6 production in activated macrophages, highlighting its therapeutic potential in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.